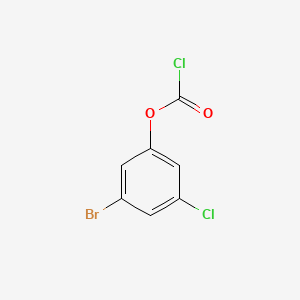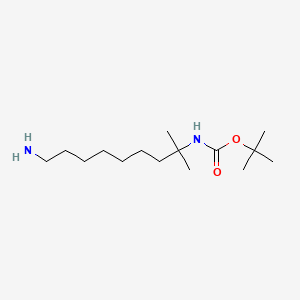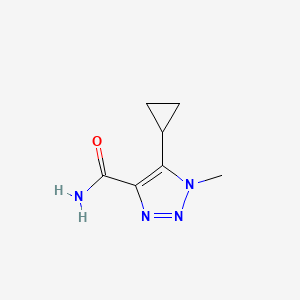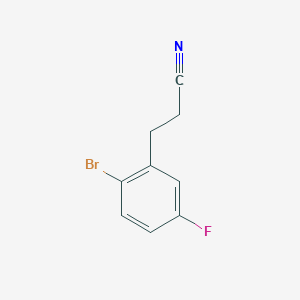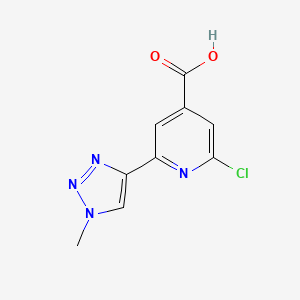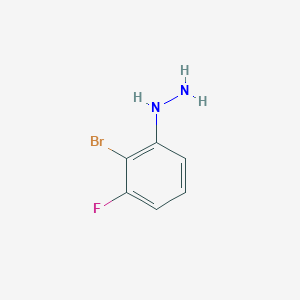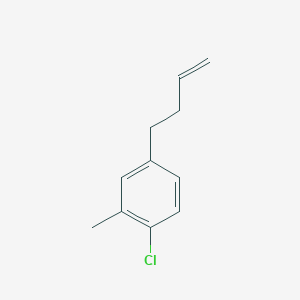
4-(4-Chloro-3-methylphenyl)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-methylphenyl)-1-butene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a butene chain attached to a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenyl)-1-butene typically involves the alkylation of 4-chloro-3-methylphenol with 1-bromo-1-butene. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles such as hydroxide ions (OH-) can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous solution.
Major Products Formed
Oxidation: 4-(4-Carboxy-3-methylphenyl)-1-butene.
Reduction: 4-(4-Chloro-3-methylphenyl)butane.
Substitution: 4-(4-Hydroxy-3-methylphenyl)-1-butene.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe to study biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity and modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the butene chain.
4-Chloro-3,5-dimethylphenol: Another similar compound with an additional methyl group on the aromatic ring.
Uniqueness
4-(4-Chloro-3-methylphenyl)-1-butene is unique due to the presence of the butene chain, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H13Cl |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
4-but-3-enyl-1-chloro-2-methylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-3-4-5-10-6-7-11(12)9(2)8-10/h3,6-8H,1,4-5H2,2H3 |
InChI Key |
GLFBSZDXRWZYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



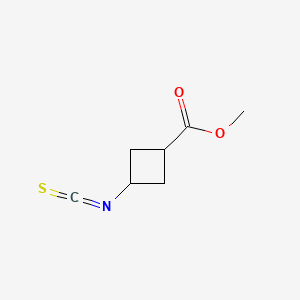


![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)
